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Compound of Interest

Compound Name: AZD-9574-acid

Cat. No.: B15586719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of AZD-9574-acid, a crucial intermediate

in the synthesis of advanced therapeutic agents. This document details its core structure,

relevant experimental methodologies, and situates it within the broader context of targeted

cancer therapy development.

Core Structure of AZD-9574-acid
AZD-9574-acid, systematically named 6-fluoro-5-(4-((5-fluoro-2-methyl-3-oxo-3,4-

dihydroquinoxalin-6-yl)methyl)piperazin-1-yl)picolinic acid, is a key chemical entity. Its structure

is distinct from the well-characterized PARP1 inhibitor, AZD-9574 (Palacaparib), primarily

through the presence of a carboxylic acid group in place of the N-methylcarboxamide moiety.

This structural modification is pivotal for its application as a synthetic handle in further chemical

elaborations, such as the development of Proteolysis Targeting Chimeras (PROTACs).

Below is a two-dimensional representation of the AZD-9574-acid structure.

Fig. 1: Chemical Structure of AZD-9574-acid

Role in PROTAC Synthesis
AZD-9574-acid is a designated precursor for the synthesis of PROTACs, as referenced in

patent WO2023066363. PROTACs are bifunctional molecules that induce the degradation of a

target protein by hijacking the cell's ubiquitin-proteasome system. In this context, the carboxylic
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acid group of AZD-9574-acid serves as a reactive site for the attachment of a linker, which is

subsequently connected to a ligand for an E3 ubiquitin ligase.

The general workflow for utilizing AZD-9574-acid in PROTAC synthesis is depicted below.
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Fig. 2: PROTAC Synthesis Workflow

Experimental Protocols
While specific, detailed experimental protocols for the synthesis of AZD-9574-acid are

proprietary and typically found within patent literature, a general methodology can be inferred

from standard organic chemistry practices for the synthesis of analogous compounds. The

synthesis would likely involve a multi-step sequence culminating in the formation of the picolinic

acid moiety.

General Synthetic Approach (Hypothetical):
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A plausible synthetic route would involve the coupling of a protected piperazine derivative of

the quinoxalinone core with a suitable fluorinated and carboxyl-protected pyridine precursor.

The final step would be the deprotection of the carboxylic acid to yield AZD-9574-acid.

Protocol for PROTAC Formation using AZD-9574-acid:

The following is a generalized protocol for the coupling of AZD-9574-acid to a linker for

PROTAC synthesis.

Table 1: Generalized Protocol for Amide Coupling

Step Procedure Reagents & Conditions

1 Activation of Carboxylic Acid

Dissolve AZD-9574-acid in a

suitable aprotic solvent (e.g.,

DMF, DCM). Add a coupling

agent (e.g., HATU, HOBt/EDC)

and a non-nucleophilic base

(e.g., DIPEA). Stir at room

temperature for 30-60 minutes.

2 Amine Coupling

To the activated acid solution,

add the linker containing a

primary or secondary amine.

Continue stirring at room

temperature for 2-24 hours,

monitoring by TLC or LC-MS.

3 Work-up and Purification

Quench the reaction with water

or a mild aqueous acid/base.

Extract the product with an

organic solvent. Purify the

crude product using column

chromatography or preparative

HPLC.

Signaling Pathway Context
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Although AZD-9574-acid itself is primarily a synthetic intermediate, the "warhead" portion of

the molecule is derived from AZD-9574, a potent and selective inhibitor of Poly(ADP-ribose)

polymerase 1 (PARP1). PARP1 is a key enzyme in the DNA damage repair (DDR) pathway,

specifically in the base excision repair (BER) pathway. Inhibition of PARP1 in cancer cells with

deficiencies in other DDR pathways, such as those with BRCA1/2 mutations, leads to synthetic

lethality.

A PROTAC derived from AZD-9574-acid would therefore be designed to induce the

degradation of PARP1, offering a different therapeutic modality compared to simple inhibition.
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Fig. 3: Targeted Degradation of PARP1

Quantitative Data Summary
Quantitative data for AZD-9574-acid itself is limited in publicly available literature, as it is

primarily a synthetic intermediate. However, the parent compound, AZD-9574, has been

characterized extensively. The data presented here for AZD-9574 provides context for the

"warhead" portion of any PROTAC derived from AZD-9574-acid.

Table 2: In Vitro Potency of AZD-9574

Assay Cell Line IC50 (nM)

PARP1 Enzymatic Activity Various 0.3 - 2

Colony Formation DLD1 BRCA2-/- 1.38

Colony Formation DLD1 BRCA2wt >40,000

Data is illustrative and compiled from various sources on AZD-9574.

Conclusion
AZD-9574-acid is a valuable chemical tool, serving as a direct precursor for the development

of sophisticated therapeutic agents like PROTACs aimed at the degradation of PARP1. Its

unique structure, featuring a reactive carboxylic acid, enables its conjugation to linkers and E3

ligase ligands, paving the way for novel cancer therapies that leverage the principles of

targeted protein degradation. Further research and development utilizing this intermediate hold

significant promise for advancing the field of oncology.

To cite this document: BenchChem. [Unveiling the Molecular Architecture and Utility of AZD-
9574-acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586719#what-is-the-structure-of-azd-9574-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15586719?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

